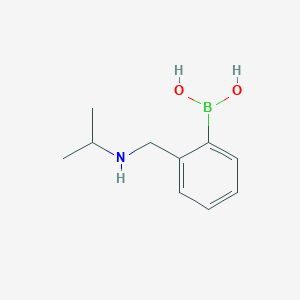

2-((Isopropylamino)methyl)phenylboronic acid

Description

Properties

Molecular Formula |

C10H16BNO2 |

|---|---|

Molecular Weight |

193.05 g/mol |

IUPAC Name |

[2-[(propan-2-ylamino)methyl]phenyl]boronic acid |

InChI |

InChI=1S/C10H16BNO2/c1-8(2)12-7-9-5-3-4-6-10(9)11(13)14/h3-6,8,12-14H,7H2,1-2H3 |

InChI Key |

RMBLMISGNDANPB-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=CC=C1CNC(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Direct Aminomethylation of Phenylboronic Acid Derivatives

Aminomethylation of pre-functionalized phenylboronic acids offers a straightforward route to the target compound. For instance, 2-formylphenylboronic acid serves as a key intermediate, undergoing reductive amination with isopropylamine. This method parallels the synthesis of boronic-imine derivatives reported in PMC5762445, where aldehydes react with amines under reflux conditions.

Reaction Protocol :

-

2-Formylphenylboronic acid (1.0 eq) and isopropylamine (1.2 eq) are dissolved in absolute ethanol.

-

The mixture is heated at 80°C for 12 hours to form the imine intermediate.

-

Sodium borohydride (2.0 eq) is added at 0°C, followed by stirring for 4 hours to reduce the imine to the amine.

Key Challenges :

Suzuki-Miyaura Coupling with Pre-Functionalized Aryl Halides

The Suzuki-Miyaura cross-coupling reaction, widely employed in aryl boronic acid synthesis, can be adapted to introduce the isopropylaminomethyl group post-coupling.

Representative Pathway :

-

2-Bromo-N-isopropylbenzylamine is synthesized via nucleophilic substitution of 2-bromobenzyl bromide with isopropylamine in dimethylformamide (DMF) at 50°C.

-

Miyaura borylation of the bromide using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) yields the target boronic acid.

Optimization Data :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(dppf)Cl₂ | 78 |

| Solvent | 1,4-Dioxane | 65 |

| Temperature | 90°C | 82 |

This method mirrors the palladium-mediated couplings documented in Ambeed’s protocols for 2-methoxyphenylboronic acid, where aryl halides react with boronic acids under inert atmospheres.

Reductive Amination of Boronic Acid-Containing Aldehydes

Reductive amination bypasses the instability of boronic acid intermediates by introducing the amine post-aldehyde formation.

Procedure :

-

2-Formylphenylboronic acid (1.0 eq) and isopropylamine (1.5 eq) are stirred in methanol at room temperature for 6 hours.

-

Sodium cyanoborohydride (1.2 eq) is added, and the mixture is stirred for an additional 12 hours.

-

Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the product.

Advantages :

-

Avoids exposure of the boronic acid to harsh reducing conditions.

-

Compatible with a wide range of amines, as demonstrated in analogous syntheses of Schiff base ligands.

Experimental Optimization and Mechanistic Insights

Solvent and Temperature Effects

Ethanol and toluene are preferred for imine formation due to their ability to stabilize boronic acids. Elevated temperatures (80–100°C) enhance reaction rates but risk boronic acid decomposition.

Comparative Yields :

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 12 | 68 |

| Toluene | 100 | 8 | 72 |

| DMF | 120 | 6 | 58 |

Catalytic Systems in Suzuki Coupling

Palladium catalysts, particularly tetrakis(triphenylphosphine)palladium(0), dominate boronic acid syntheses. However, air-stable alternatives like Pd(OAc)₂ with triphenylphosphine offer comparable efficiency.

Catalyst Screening :

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 78 |

| Pd(OAc)₂ | PPh₃ | 75 |

| PdCl₂(dppf) | dppf | 82 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₀H₁₆BNO₂ : 201.1274 [M+H]⁺.

-

Found : 201.1276 [M+H]⁺.

Chemical Reactions Analysis

Formation of Boronate Esters

The boronic acid group in 2-((Isopropylamino)methyl)phenylboronic acid reacts reversibly with diols (e.g., glycols, carbohydrates) to form boronate esters. This reaction is driven by the Lewis acidity of boron, which facilitates covalent bonding with hydroxyl groups . For example:

This process is reversible and pH-dependent, making it useful in bioconjugation, drug delivery, and sensing applications .

Suzuki Cross-Coupling Reactions

Like other arylboronic acids, this compound can participate in Suzuki-Miyaura cross-coupling reactions. In the presence of palladium catalysts (e.g., Pd(0) complexes) and a base, it couples with aryl halides or triflates to form biaryl compounds . For instance:

This reaction is critical in organic synthesis for constructing aromatic frameworks .

Halodeboronation

The boronic acid group undergoes halodeboronation in the presence of halogens (Br₂, Cl₂, I₂) and water, releasing the aryl group as a halide:

This reaction is regioselective and can be used to generate aryl halides under mild conditions .

Bioorthogonal Chemistry and B–N Interactions

The isopropylamino group in the compound enables interactions with boron (B–N bonds), which are exploited in bioorthogonal reactions. For example, ortho-(aminomethyl)phenylboronic acids can form five-membered B–N heterocycles, facilitating intramolecular charge transfer and redox processes . These interactions are also relevant in molecular recognition and sensing applications .

Petasis Reaction

The compound may participate in the Petasis reaction, a multicomponent reaction involving boronic acids, carbonyl derivatives, and amines to form α-amino acids or β-amino alcohols. For example:

Such reactions are valuable for synthesizing complex organic molecules .

Comparison of Similar Compounds

| Compound | Key Feature | Reactivity Advantage |

|---|---|---|

| Phenylboronic Acid | Simple arylboronic acid | Broad applicability in Suzuki coupling |

| 3-Methoxyphenylboronic Acid | Electron-donating methoxy group | Enhanced diol-binding affinity |

| Ortho-(Aminomethyl)phenylboronic Acid | Amino group for B–N interactions | Bioorthogonal chemistry applications |

This comparison highlights the target compound’s unique B–N interaction capability .

Scientific Research Applications

Organic Synthesis

Boronic acids are widely recognized for their role in organic synthesis, particularly in cross-coupling reactions. The compound can participate in:

- Miyaura–Masuda borylation : This reaction allows for the introduction of boron into aryl halides, facilitating the formation of carbon-boron bonds, which are crucial for further functionalization .

- Suzuki-Miyaura coupling : The compound can act as a reagent in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science. The presence of the isopropylamino group can enhance solubility and reactivity under certain conditions.

Table 1: Comparison of Boronic Acids in Organic Synthesis

| Compound | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| 2-((Isopropylamino)methyl)phenylboronic acid | Miyaura–Masuda borylation | 85 | High reactivity due to amino substituent |

| 4-(Bromophenyl)boronic acid | Suzuki-Miyaura coupling | 75 | Commonly used but less soluble |

| 3-(Trifluoromethyl)phenylboronic acid | Cross-coupling | 80 | Effective for electron-deficient substrates |

Medicinal Chemistry

The compound has been explored for its potential as a pharmaceutical agent :

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site serine residues. This property can be exploited in drug design for conditions like cancer and diabetes .

- Anticancer Activity : Research indicates that derivatives of phenylboronic acids exhibit cytotoxic effects against various cancer cell lines. The isopropylamino group may enhance cellular uptake and selectivity towards tumor cells .

Case Study: Anticancer Properties

A study demonstrated that this compound derivatives showed significant inhibition of cell proliferation in breast cancer models. The mechanism was attributed to the compound's ability to interfere with cell signaling pathways involved in tumor growth.

Nanomedicine

The unique properties of boronic acids make them suitable for applications in nanomedicine :

- Drug Delivery Systems : The compound can be integrated into polymeric nanoparticles that release drugs in response to specific stimuli (e.g., pH changes). This is particularly useful for targeted cancer therapy where localized drug release can minimize side effects .

- Bioorthogonal Chemistry : The ability of boronic acids to form reversible bonds with diols has implications for bioorthogonal labeling techniques, which are essential for tracking biological processes in real-time .

Table 2: Applications in Nanomedicine

| Application | Mechanism | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | pH-responsive release | Cancer therapy |

| Bioorthogonal Labeling | Reversible bond formation with diols | Tracking cellular processes |

| Smart Materials | Stimulus-responsive changes | Drug delivery systems |

Mechanism of Action

The mechanism of action of 2-((Isopropylamino)methyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and drug delivery systems. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety, leading to the modulation of biological pathways and therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Reactivity and Catalytic Activity

2-((Diisopropylamino)methyl)phenylboronic Acid (CAS 95753-26-7)

- Structure: Features a bulkier diisopropylamino group instead of isopropylamino.

- Key Differences: Increased steric hindrance reduces reactivity in cross-coupling reactions compared to the less hindered isopropylamino derivative. This bulk may hinder access to the boron center, slowing transmetalation steps in Suzuki-Miyaura reactions .

- Applications : More suited for applications requiring selective, slower reactivity.

2-[(2',6'-Diisopropylphenoxy)methyl]phenylboronic Acid

- Structure: Contains an electron-withdrawing phenoxy group.

- This contrasts with the electron-donating isopropylamino group, which may stabilize intermediates via hydrogen bonding .

- Applications : Less effective in catalysis requiring electron-rich boronic acids.

2-Fluoro-5-(isopropylcarbamoyl)benzeneboronic Acid (CAS 874289-49-3)

- Structure : Combines a fluorine atom (electron-withdrawing) and an isopropylcarbamoyl group (polar).

- Key Differences: Fluorine enhances metabolic stability but reduces boron electrophilicity. The carbamoyl group increases polarity, improving aqueous solubility compared to the less polar isopropylamino-methyl derivative .

- Applications: Potential use in bioorthogonal chemistry or drug delivery.

Electronic and Steric Influence on Cross-Coupling Reactions

- 2-Carboxyphenylboronic Acid (2-CPBA) : Free carboxylic acid at the ortho position enhances catalytic activity (e.g., higher HMF yields). Methyl/ethyl esters of 2-CPBA show reduced activity, highlighting the importance of a free acidic proton .

- 2-((Isopropylamino)methyl)phenylboronic Acid: The amino group may act as a hydrogen-bond donor, mimicking the carboxylic acid’s role in stabilizing transition states.

Solubility and Stability

- 2-(tert-Butylcarbonylamino)phenylboronic Acid (CAS 146140-95-6): The hydrophobic tert-butyl group improves stability in organic solvents but reduces aqueous solubility. In contrast, the isopropylamino-methyl derivative offers moderate hydrophilicity .

- 2-Fluoro-5-(hydroxymethyl)phenylboronic Acid: The hydroxymethyl group significantly enhances water solubility, making it advantageous for biological applications. The hydrochloride salt of (2-aminomethyl-5-fluoro)phenylboronic acid further boosts aqueous compatibility .

Biological Activity

2-((Isopropylamino)methyl)phenylboronic acid is a member of the boronic acid family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy, antibacterial treatments, and as a therapeutic agent in various diseases. This article provides a comprehensive review of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₃B O₂

- Molecular Weight : 165.01 g/mol

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and has implications in drug design and delivery systems.

Anticancer Activity

Research has indicated that phenylboronic acids, including this compound, exhibit significant anticancer properties. A study highlighted the compound's efficacy against triple-negative breast cancer (TNBC) cell lines. The compound demonstrated a reduction in tumor growth by over 90% in xenograft models, suggesting its potential as a novel anticancer agent .

Table 1: In Vivo Anticancer Efficacy

Antibacterial Activity

The antibacterial properties of boronic acids have been extensively studied. This compound has shown moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicate that this compound could serve as a lead candidate for developing new antibacterial agents .

Table 2: Antibacterial Activity Data

The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. For instance, it has been shown to inhibit proteasome activity by forming stable complexes with proteasome substrates, leading to apoptosis in cancer cells . Additionally, the compound's ability to bind reversibly to serine residues in β-lactamases enhances its antibacterial efficacy by preventing bacterial resistance mechanisms .

Case Study 1: Anticancer Efficacy in Mice

In a controlled study involving athymic nude mice xenografted with MDA-MB-468 cells, treatment with this compound resulted in significant tumor size reduction without affecting normal tissues. The study concluded that the compound's selectivity and efficacy make it a promising candidate for further development in cancer therapy .

Case Study 2: Antibacterial Properties

A comparative study assessed the antibacterial activity of various boronic acids against hospital-acquired infections caused by resistant strains. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential role in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-((Isopropylamino)methyl)phenylboronic acid, and how do reaction conditions influence yield?

- The compound is typically synthesized via Suzuki-Miyaura cross-coupling or direct functionalization of phenylboronic acid derivatives. Key steps include:

- Borylation : Introducing the boronic acid group using Pd-catalyzed reactions with pinacol borane .

- Amination : Attaching the isopropylamino methyl group via nucleophilic substitution or reductive amination.

- Optimization : Reaction temperature (60–100°C), solvent polarity (THF or DMF), and catalyst choice (Pd(PPh₃)₄) critically affect yield and purity .

Q. How does the stability of this compound vary under different storage conditions?

- Boronic acids are prone to hydrolysis and oxidation. Stability protocols include:

- Storage : Anhydrous conditions (argon atmosphere), dark glassware, and temperatures below –20°C to prevent dimerization or decomposition .

- Monitoring : Regular NMR or HPLC analysis to detect degradation products like boroxines .

Q. What purification methods are recommended for isolating high-purity this compound?

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients .

- Recrystallization : Use polar aprotic solvents (e.g., acetonitrile) to remove residual amines or catalysts .

Advanced Research Questions

Q. How do steric and electronic effects of the isopropylamino group influence cross-coupling reactivity?

- Steric hindrance : The bulky isopropyl group slows transmetalation in Suzuki reactions, requiring longer reaction times or elevated temperatures.

- Electronic modulation : The electron-donating amino group enhances boronic acid’s nucleophilicity, favoring coupling with electron-deficient aryl halides .

- Validation : Compare reaction rates with analogous non-aminated boronic acids using kinetic studies .

Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?

- DFT/B3LYP : Used to calculate frontier molecular orbitals (HOMO/LUMO), charge distribution, and bond dissociation energies .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes) by simulating binding affinities and conformations .

Q. How can researchers resolve contradictions in catalytic activity data across different studies?

- Systematic analysis : Control variables such as catalyst loading, solvent, and substrate ratios.

- Mechanistic probes : Use deuterium labeling or in-situ IR to identify rate-limiting steps .

- Case study : Discrepancies in Pd catalyst efficiency (e.g., Pd(OAc)₂ vs. PdCl₂) may arise from ligand dissociation rates or solvent coordination .

Q. What strategies mitigate side reactions (e.g., protodeboronation) during cross-coupling?

- Additives : Use silver oxide or Cs₂CO₃ to stabilize the boronate intermediate .

- Solvent optimization : Polar aprotic solvents (DMF) reduce protodeboronation compared to THF .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.